![molecular formula C14H13NO2 B1348284 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 351357-11-4](/img/structure/B1348284.png)
7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid can be achieved through several methods. One common approach involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another method utilizes nano ZnO as a catalyst under solvent-free conditions, providing a regiospecific synthesis . These methods are advantageous as they avoid the use of hazardous acids or bases and harsh reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize environmental impact and enhance safety.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce more saturated compounds.
Scientific Research Applications
7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases due to its enzyme inhibitory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, its increased inhibitory potency against acetylcholinesterase is believed to be derived from the simultaneous binding of the compound to the active and peripheral anionic sites of the enzyme . This dual binding enhances its effectiveness as an inhibitor.
Comparison with Similar Compounds
- 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- 7-Methyl-1H-cyclopenta[b]quinoline-9-carboxylic acid
Comparison: Compared to similar compounds, 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity
Properties
IUPAC Name |
7-methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-8-5-6-12-10(7-8)13(14(16)17)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRJPRALNIGYKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
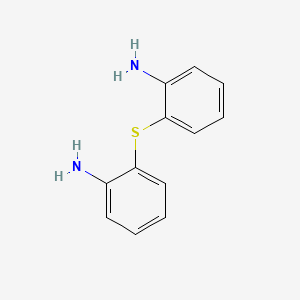

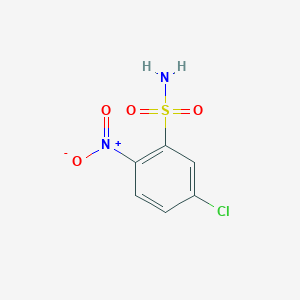
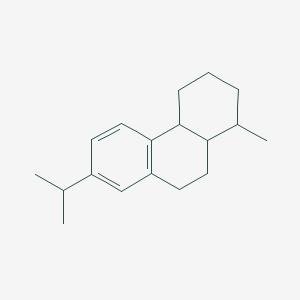



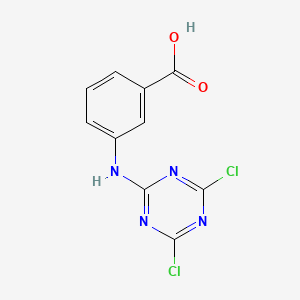
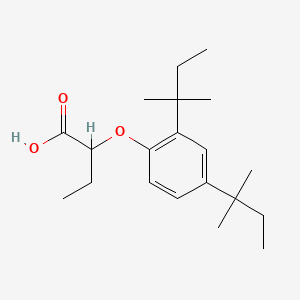
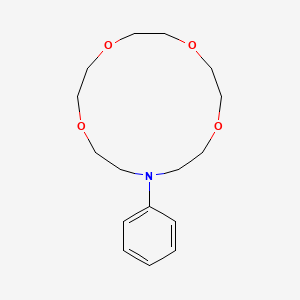
![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)



